(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide
(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide
RQ-00311651 is a novel T-type Ca2+ channel blocker, in distinct rodent models for neuropathic and visceral pain. RQ-00311651 strongly suppressed T currents when tested at holding potentials of -65 ∼ -60 mV, but not -80 mV, in the Cav3.1- or Cav3.2-expressing cells. RQ-00311651 also inhibited high K-induced Ca signaling in those cells.
Brand Name:
Vulcanchem
CAS No.:
1257116-00-9
VCID:
VC0541907
InChI:
InChI=1S/C19H18F3N5O2/c1-10(15-7-24-16(8-23-15)29-9-19(20,21)22)25-18(28)12-6-11(12)17-26-13-4-2-3-5-14(13)27-17/h2-5,7-8,10-12H,6,9H2,1H3,(H,25,28)(H,26,27)/t10-,11+,12+/m1/s1
SMILES:
CC(C1=CN=C(C=N1)OCC(F)(F)F)NC(=O)C2CC2C3=NC4=CC=CC=C4N3
Molecular Formula:
C19H18F3N5O2
Molecular Weight:
405.3812
(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide
CAS No.: 1257116-00-9
Cat. No.: VC0541907
Molecular Formula: C19H18F3N5O2
Molecular Weight: 405.3812
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | RQ-00311651 is a novel T-type Ca2+ channel blocker, in distinct rodent models for neuropathic and visceral pain. RQ-00311651 strongly suppressed T currents when tested at holding potentials of -65 ∼ -60 mV, but not -80 mV, in the Cav3.1- or Cav3.2-expressing cells. RQ-00311651 also inhibited high K-induced Ca signaling in those cells. |
|---|---|
| CAS No. | 1257116-00-9 |
| Molecular Formula | C19H18F3N5O2 |
| Molecular Weight | 405.3812 |
| IUPAC Name | (1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C19H18F3N5O2/c1-10(15-7-24-16(8-23-15)29-9-19(20,21)22)25-18(28)12-6-11(12)17-26-13-4-2-3-5-14(13)27-17/h2-5,7-8,10-12H,6,9H2,1H3,(H,25,28)(H,26,27)/t10-,11+,12+/m1/s1 |
| Standard InChI Key | KXMXGSQKPDZCEW-WOPDTQHZSA-N |
| SMILES | CC(C1=CN=C(C=N1)OCC(F)(F)F)NC(=O)C2CC2C3=NC4=CC=CC=C4N3 |
| Appearance | Solid powder |
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